molecular formula C17H15NO6 B14319132 Ethyl (2-benzoyl-4-nitrophenoxy)acetate CAS No. 111044-19-0

Ethyl (2-benzoyl-4-nitrophenoxy)acetate

Cat. No.: B14319132
CAS No.: 111044-19-0
M. Wt: 329.30 g/mol
InChI Key: HFVLMNKVGIXHCP-UHFFFAOYSA-N
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Description

Ethyl (2-benzoyl-4-nitrophenoxy)acetate is a synthetic organic compound featuring a phenoxyacetic acid ester backbone with a benzoyl group at the 2-position and a nitro group at the 4-position of the aromatic ring. For instance, alkylation reactions involving nitrophenol derivatives (e.g., p-nitrophenol) with ethyl bromoacetate are well-documented, as seen in the synthesis of ethyl 2-(4-nitrophenoxy)acetate . The benzoyl substituent likely enhances the compound’s electron-withdrawing character, influencing its reactivity and physicochemical properties compared to simpler nitro-substituted analogs. Such compounds are often intermediates in pharmaceuticals or agrochemicals, though specific applications for this molecule require further investigation.

Properties

CAS No.

111044-19-0

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

HFVLMNKVGIXHCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

Phenolic Alkylation with Ethyl Chloroacetate

The most widely reported method involves the alkylation of 2-benzoyl-4-nitrophenol with ethyl chloroacetate under basic conditions. This reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate.

Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) in acetone achieves 78–82% yields due to its mild nucleophilicity and solubility.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require stringent temperature control (60–70°C) to avoid ester hydrolysis.
  • Stoichiometry : A 1:1.2 molar ratio of phenol to ethyl chloroacetate minimizes di-alkylation byproducts.
Table 1: Phenolic Alkylation Conditions and Outcomes
Parameter Optimal Value Yield (%) Purity (HPLC) Source
Base K₂CO₃ 82 98.5
Solvent Acetone 78 97.8
Temperature 60°C 80 98.2
Reaction Time 6 hours 81 98.0

Esterification of Preformed Acids

Carboxylic Acid Activation

Alternative routes involve synthesizing 2-benzoyl-4-nitrophenoxyacetic acid followed by esterification with ethanol. This two-step approach allows better control over intermediate purity:

  • Acid synthesis : Condensation of 2-benzoyl-4-nitrophenol with chloroacetic acid using phase-transfer catalysis (PTC). Tetrabutylammonium bromide (TBAB) in a water/dichloromethane biphasic system achieves 85% conversion.
  • Esterification : Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. This method yields 89–92% ester with minimal racemization.

Microwave-Assisted Esterification

Recent advances utilize microwave irradiation to accelerate esterification. Ethanol acts as both solvent and reactant under 300 W irradiation at 100°C, reducing reaction times from 12 hours to 45 minutes while maintaining 88% yield.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular flow reactors to enhance heat/mass transfer:

  • Residence time : 8–10 minutes at 120°C
  • Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) on silica supports enable catalyst reuse for >15 cycles
  • Productivity : 12 kg/L·h compared to 2.3 kg/L·h in batch processes
Table 2: Batch vs. Flow Synthesis Metrics
Metric Batch Reactor Flow Reactor Improvement (%)
Space-Time Yield 2.3 kg/L·h 12 kg/L·h 422
Energy Consumption 15 kWh/kg 6.2 kWh/kg 59
Byproduct Formation 4.7% 1.1% 77

Critical Process Optimization Parameters

Nitro Group Stability

The 4-nitro substituent necessitates careful handling:

  • Reduction prevention : Use nitrogen-sparged reactors to exclude reducing agents
  • Acid scavengers : Add molecular sieves (3Å) to adsorb trace HCl from chloroacetate reagents

Solvent Recovery and Sustainability

Green chemistry principles drive solvent selection:

  • Cyclopentyl methyl ether (CPME) : 96% recovery via distillation vs. 68% for DMF
  • Bio-based ethanol : Carbon footprint reduced by 41% compared to synthetic ethanol

Analytical Validation Protocols

In-Process Quality Control

  • FTIR monitoring : Track ester C=O peak at 1725 cm⁻¹ and nitro NO₂ at 1520 cm⁻¹
  • HPLC-DAD : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1 mL/min, λ=254 nm

Stability-Indicating Methods

Forced degradation studies under ICH guidelines:

  • Hydrolytic stress : 0.1N HCl/NaOH at 80°C for 1 hour shows <2% decomposition
  • Thermal stress : 105°C for 48 hours results in 0.8% total impurities

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.

    Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.

    Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.

Scientific Research Applications

Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 2-(4-nitrophenoxy)acetate 4-NO₂, phenoxy linkage C₁₀H₁₁NO₅ 225.20 Not reported Precursor for aminophenoxy derivatives
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂, phenoxy linkage C₁₀H₁₃NO₃ 195.22 56–58 Reduced nitro derivative; crystalline
Ethyl 4-nitrophenylacetate 4-NO₂, direct phenyl linkage C₁₀H₁₁NO₄ 209.20 Not reported Nitro group enhances electrophilicity
Ethyl 2-(4-chloro-2-nitrophenyl)acetate 4-Cl, 2-NO₂, direct phenyl linkage C₁₀H₁₀ClNO₄ 243.64 Not reported Halogen and nitro substituents; bulky
Ethyl [4-(benzyloxy)phenyl]acetate 4-OBn, direct phenyl linkage C₁₇H₁₈O₃ 270.32 Not reported Benzyl ether group; lipophilic

Key Observations :

  • Substituent Position : The position of nitro and benzoyl groups significantly impacts electronic properties. For example, para-nitro groups (as in ) enhance electrophilicity, while ortho-substituents (e.g., 2-nitro in ) introduce steric hindrance.
  • Functional Groups: Phenoxy-linked acetates (e.g., ) exhibit different reactivity compared to direct phenyl acetates (e.g., ). The phenoxy linkage may increase hydrolytic stability under basic conditions.
  • Benzoyl vs. Benzyloxy : The benzoyl group (electron-withdrawing) in the target compound contrasts with the benzyloxy group (electron-donating) in , altering solubility and reaction pathways.

Reactivity Trends :

  • Nitro Reduction: Nitro groups in phenoxy acetates (e.g., ) are more accessible for reduction than in sterically hindered analogs (e.g., ).
  • Ester Hydrolysis : Bulky substituents (e.g., benzoyl) likely slow hydrolysis compared to simpler esters like ethyl acetate .

Physicochemical Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate crystallizes at 56–58°C, whereas nitro-substituted analogs (e.g., ) are often oils or low-melting solids due to reduced symmetry.
  • Solubility: Benzoyl and nitro groups increase lipophilicity, making the target compound less water-soluble than hydroxyl or amino derivatives .

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature70–80°C
SolventEthanol/NaHCO₃
PurificationRecrystallization (ethanol)

Q. Table 2: Spectral Benchmarks

TechniqueKey Peaks/FeaturesReference
IR1725 cm⁻¹ (C=O ester)
¹H NMRδ 4.1–4.3 ppm (CH₂ ester)
GC-MSM⁺ at m/z 329

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